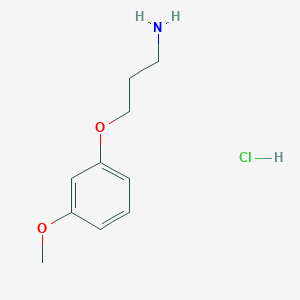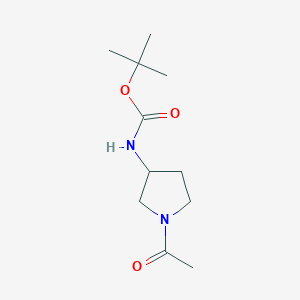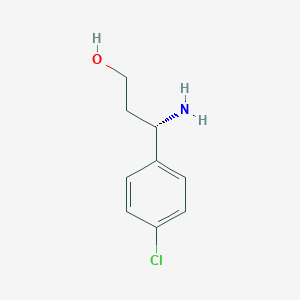
3-(3-Methoxyphenoxy)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Methoxyphenoxy)propan-1-amine hydrochloride” is a chemical compound with the CAS Number 89718-96-7 . It has a molecular weight of 217.7 and its IUPAC name is 3-(3-methoxyphenoxy)-1-propanamine hydrochloride . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO2.ClH/c1-12-9-4-2-5-10(8-9)13-7-3-6-11;/h2,4-5,8H,3,6-7,11H2,1H3;1H . This indicates that the compound consists of a 3-methoxyphenoxy group attached to a propylamine, along with a hydrochloride group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 108-110 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Ligand Synthesis and Characterization
The compound has been used in the synthesis of N3O3 amine phenols, which are reduction products of Schiff bases derived from reactions with 1,2,3-triaminopropane and salicylaldehyde derivatives. These ligands have applications in coordination chemistry and metal ion binding (Liu, Wong, Rettig, & Orvig, 1993).
2. Electrochemical Sensing
Modified multiwalled carbon nanotubes (MWCNTs) through reaction with similar compounds have been used to create iodide-selective electrodes. This approach offers enhanced selectivity and sensitivity in potentiometric detection, making it useful in analytical chemistry (Ghaedi et al., 2015).
3. Antineoplastic Agents
Derivatives of similar compounds have been synthesized and evaluated for their potential as antineoplastic agents. These agents have shown activity against various cancer cell lines, indicating potential applications in cancer therapy (Pettit et al., 2003).
4. Polymer Chemistry
In polymer science, derivatives of this compound have been used as building blocks for polybenzoxazine, a class of thermosetting polymers. This application shows the compound's utility in creating advanced materials with specific thermal and mechanical properties (Trejo-Machin et al., 2017).
5. Antimicrobial and Antifungal Properties
Some derivatives have shown promising antimicrobial and antifungal activities, suggesting their potential use in medical applications. This highlights the compound's role in developing new pharmaceutical agents (Aly & El-Mohdy, 2015).
6. Synthesis of Bioactive Compounds
The compound has been involved in the synthesis of bioactive compounds with potential antimicrobial and antiseptic properties. This illustrates its importance in medicinal chemistry and drug development (Jafarov et al., 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
3-(3-methoxyphenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-4-2-5-10(8-9)13-7-3-6-11;/h2,4-5,8H,3,6-7,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNBGKAAFREDEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629349 |
Source


|
| Record name | 3-(3-Methoxyphenoxy)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenoxy)propan-1-amine hydrochloride | |
CAS RN |
89718-96-7 |
Source


|
| Record name | 3-(3-Methoxyphenoxy)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminopropoxy)-3-methoxybenzene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)

![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)




![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)
![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)

